

In-Depth Technical Guide to the Physical Properties of 5-Cyanopentanoic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Cyanopentanoic acid

Cat. No.: B3053268

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of **5-Cyanopentanoic acid** (CAS No: 5264-33-5). The information presented is intended to support research, development, and quality control activities involving this compound.

Core Physical Properties

5-Cyanopentanoic acid, also known as 5-cyanovaleric acid, is a bifunctional molecule containing both a carboxylic acid and a nitrile group. These functional groups dictate its physical and chemical characteristics, making it a versatile intermediate in organic synthesis. At room temperature, it can present as a colorless to pale yellow liquid or a low-melting solid.

Quantitative Data Summary

The key physical properties of **5-Cyanopentanoic acid** are summarized in the table below for easy reference and comparison.

Property	Value	Units	Notes
Molecular Weight	127.14	g/mol	---
Melting Point	12-13	°C	---
Boiling Point	318.4	°C	at 760 mmHg
Density	1.099	g/cm ³	---
Flash Point	146.4	°C	---
Vapor Pressure	7.63E-05	mmHg	at 25 °C
Refractive Index	1.454	---	---
Solubility	Soluble	---	In polar solvents such as water and alcohols.

Experimental Protocols

Detailed methodologies for the determination of key physical properties are outlined below. These protocols are synthesized from standard laboratory practices for organic compounds.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which **5-Cyanopentanoic acid** transitions from a solid to a liquid.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or similar)
- Capillary tubes (sealed at one end)
- Thermometer
- Spatula
- Mortar and pestle

Procedure:

- Sample Preparation: If the **5-Cyanopentanoic acid** is solid, finely crush a small amount of the sample using a mortar and pestle to ensure uniform packing.
- Capillary Tube Packing: Pack the dry, powdered sample into the open end of a capillary tube to a height of 2-3 mm by tapping the sealed end gently on a hard surface.
- Apparatus Setup: Place the packed capillary tube into the heating block of the melting point apparatus.
- Heating:
 - For a preliminary, rapid determination, heat the sample at a rate of 10-15 °C per minute to get an approximate melting range.
 - Allow the apparatus to cool.
 - For an accurate determination, prepare a new sample and heat rapidly to about 15-20 °C below the approximate melting point. Then, decrease the heating rate to 1-2 °C per minute.
- Observation: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).
- Reporting: Report the melting point as a range of these two temperatures.

Boiling Point Determination (Micro Boiling Point Method)

Objective: To determine the temperature at which the vapor pressure of liquid **5-Cyanopentanoic acid** equals the atmospheric pressure.

Apparatus:

- Small test tube (e.g., 10 x 75 mm)

- Capillary tube (sealed at one end)
- Thermometer
- Heating bath (e.g., oil bath) or a heating block
- Apparatus for securing the test tube and thermometer

Procedure:

- Sample Preparation: Add approximately 0.5 mL of **5-Cyanopentanoic acid** to the small test tube.
- Capillary Inversion: Place the capillary tube into the test tube with the open end down.
- Apparatus Assembly: Attach the test tube to the thermometer with a rubber band or a suitable clip, ensuring the sample is level with the thermometer bulb.
- Heating: Immerse the assembly in a heating bath. Heat the bath gradually.
- Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube. Continue gentle heating until a steady stream of bubbles is observed.
- Cooling and Measurement: Turn off the heat and allow the bath to cool slowly. The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.
- Reporting: Record the temperature and the atmospheric pressure at the time of the measurement.

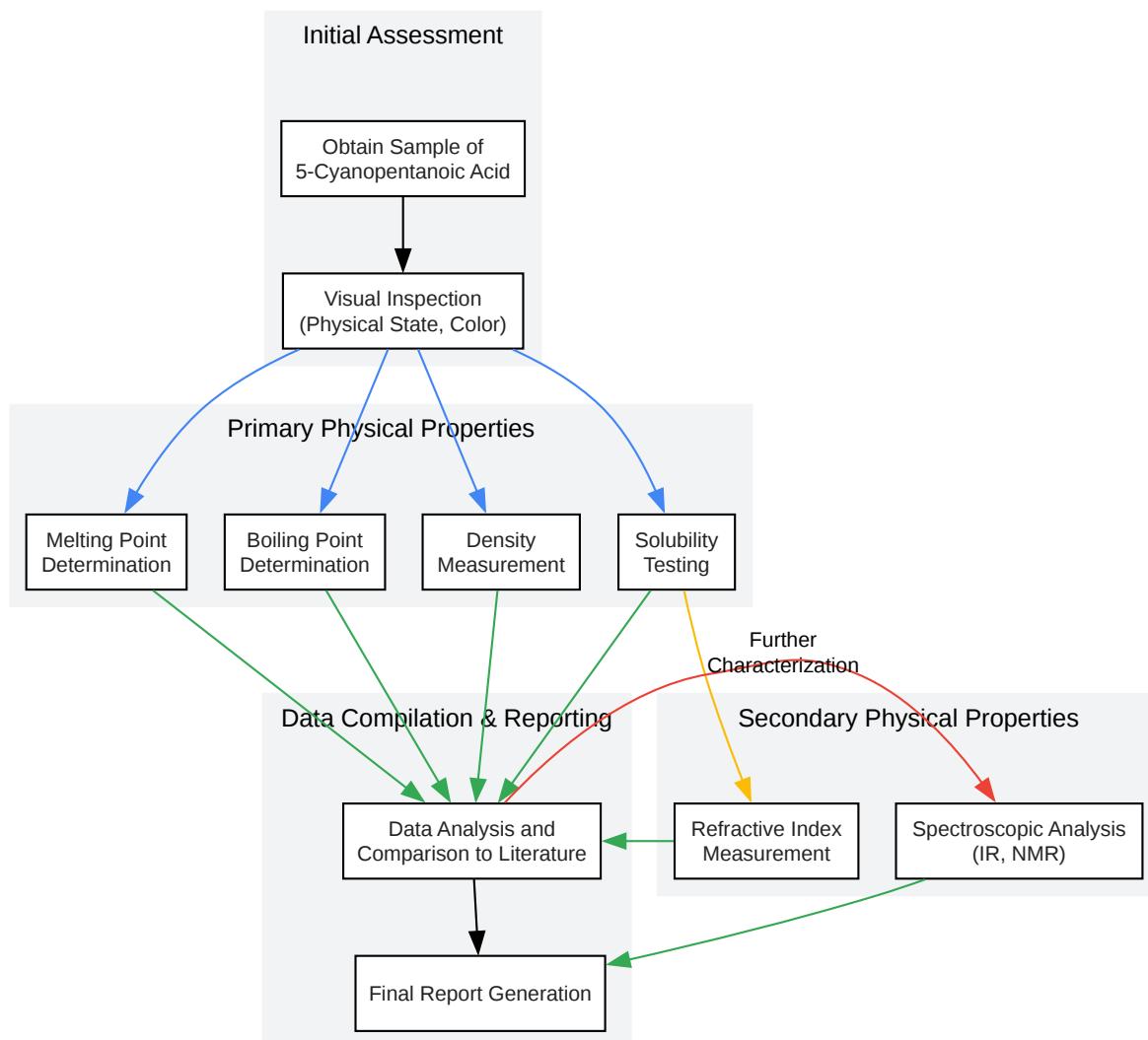
Solubility Determination

Objective: To qualitatively assess the solubility of **5-Cyanopentanoic acid** in various solvents.

Apparatus:

- Small test tubes
- Graduated pipettes or droppers

- Vortex mixer or stirring rods
- A selection of solvents (e.g., water, ethanol, diethyl ether, hexane)


Procedure:

- Sample and Solvent Addition: In a small test tube, add approximately 10-20 mg of **5-Cyanopentanoic acid**.
- Solvent Addition: Add 1 mL of the chosen solvent to the test tube.
- Mixing: Vigorously agitate the mixture using a vortex mixer or by flicking the test tube for about 30 seconds.
- Observation: Observe the mixture to see if the solid has completely dissolved. If it has, the compound is considered soluble in that solvent. If a significant amount of solid remains, it is considered insoluble. For liquid-liquid solubility, observe whether one or two distinct layers are present.
- Repeat: Repeat the procedure for each solvent to be tested.
- Reporting: Report the solubility as "soluble," "partially soluble," or "insoluble" for each solvent tested.

Visualizations

Experimental Workflow for Physical Property Characterization

The following diagram illustrates a logical workflow for the physical characterization of a chemical compound like **5-Cyanopentanoic acid**.

[Click to download full resolution via product page](#)

Workflow for Physical Characterization.

- To cite this document: BenchChem. [In-Depth Technical Guide to the Physical Properties of 5-Cyanopentanoic Acid]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3053268#physical-properties-of-5-cyanopentanoic-acid>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com